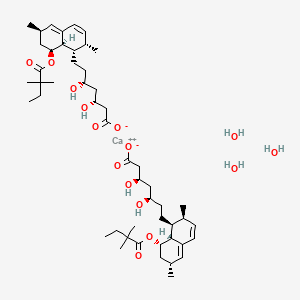
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester
Descripción general
Descripción
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester (4-DATM) is an organic molecule belonging to the class of pyridines. It is a versatile compound that has been widely studied and used in scientific research. 4-DATM has a wide range of applications in the fields of biochemistry, physiology, and medicinal chemistry. It has been used as a model compound in various studies and has been used in many laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Triorganostannyl Esters Research : Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which share structural motifs with the compound , have been synthesized and studied for their physicochemical properties. These studies are focused on understanding how the coordination to metal centers affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands, leveraging X-ray crystallography and spectroscopic methods (Tzimopoulos et al., 2010).
Polymorphism and Crystallography
- Polymorphism Studies : Research into polymorphism of closely related compounds, such as 4-(N,N-dimethylamino)benzoic acid, provides insights into the crystal structures and intermolecular interactions within these compounds. Such studies are crucial for understanding the material properties that influence its applicability in various fields (Aakeröy et al., 2005).
Drug Synthesis
- Drug Synthesis Involvement : The compound has been involved in the synthesis pathways of drugs like Nilotinib, showcasing its relevance in pharmaceutical chemistry. This context illustrates the compound's utility as a precursor in the synthesis of biologically active molecules (Yu Yankun et al., 2011).
Organic Synthesis and Catalysis
- Catalysis and Organic Reactions : Compounds with similar functional groups have been utilized as catalysts in organic synthesis, indicating potential applications of the subject compound in facilitating chemical reactions. This includes its role in esterification and acylation reactions, highlighting its importance in synthetic organic chemistry (Spivey & Arseniyadis, 2004).
Material Science and Polymer Chemistry
- Hyperbranched Polybenzimidazoles : Research on novel hyperbranched polybenzimidazoles based on AB2 monomers, which could potentially include similar chemical backbones, shows applications in creating materials with excellent thermal properties and good solubility in aprotic solvents. This application is significant in the development of advanced materials for various industrial applications (Li et al., 2006).
Propiedades
IUPAC Name |
methyl 4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-21(2)14-13(8-12(9-20-14)16(17,18)19)10-4-6-11(7-5-10)15(22)23-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNRDFKSGOEUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
![3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456680.png)


![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)

